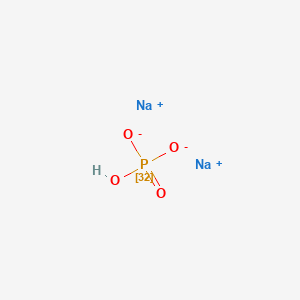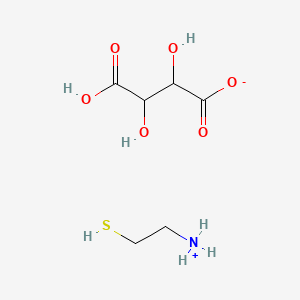
(Mercaptoethyl)ammonium hydrogen tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a derivative of cysteamine, which is a thiol-containing amino acid, and hydrogen tartrate, a salt of tartaric acid. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (mercaptoethyl)ammonium hydrogen tartrate typically involves the reaction of cysteamine with tartaric acid in an aqueous solution. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product. The reaction can be carried out under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with precise control over reaction parameters such as temperature, pH, and reaction time. The process may also include purification steps to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Mercaptoethyl)ammonium hydrogen tartrate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride can be used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed
Oxidation: : The oxidation of this compound can lead to the formation of disulfides and other oxidized derivatives.
Reduction: : Reduction reactions can produce thiol derivatives.
Substitution: : Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Mercaptoethyl)ammonium hydrogen tartrate is used in various scientific research applications, including:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for the preparation of other chemical compounds.
Biology: : It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: : It has potential therapeutic applications, including the treatment of certain metabolic disorders.
Industry: : It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which (mercaptoethyl)ammonium hydrogen tartrate exerts its effects involves its interaction with molecular targets and pathways. The thiol group in the compound can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and other biological processes.
Comparison with Similar Compounds
(Mercaptoethyl)ammonium hydrogen tartrate is similar to other thiol-containing compounds such as cysteine and N-acetylcysteine. it is unique in its ability to form stable salts with hydrogen tartrate, which can enhance its solubility and stability. This makes it particularly useful in various applications where these properties are advantageous.
List of Similar Compounds
Cysteine
N-acetylcysteine
Homocysteine
Cysteamine
Properties
Molecular Formula |
C6H13NO6S |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
2-sulfanylethylazanium;2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 |
InChI Key |
NSKJTUFFDRENDM-UHFFFAOYSA-N |
Canonical SMILES |
C(CS)[NH3+].C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R,8S,9R,10S,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774203.png)
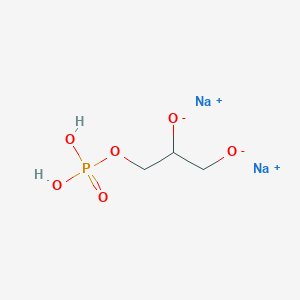
![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10774217.png)

![(1S,2S,10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B10774222.png)
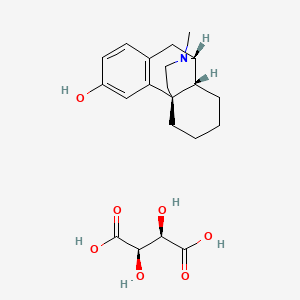
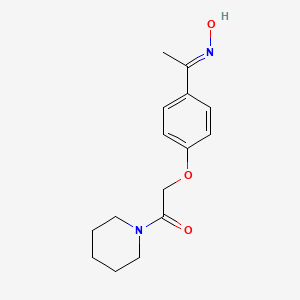
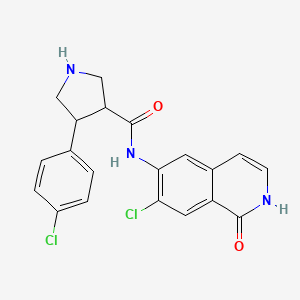
![8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One](/img/structure/B10774260.png)

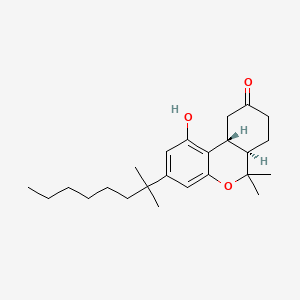
![1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone](/img/structure/B10774285.png)
![[1-[[2-[[3,4-Dihydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate](/img/structure/B10774286.png)
